Holmium;2,2,6,6-tétraméthylheptane-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

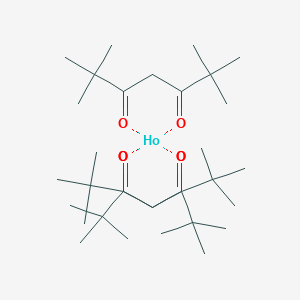

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is a coordination compound where holmium is complexed with 2,2,6,6-tetramethylheptane-3,5-dione. This compound is known for its stability and ability to form complexes with various metal ions. It is widely used in the field of coordination chemistry due to its unique structural properties .

Applications De Recherche Scientifique

Holmium;2,2,6,6-tetramethylheptane-3,5-dione is used in various scientific research applications:

Chemistry: As a ligand in the synthesis of stable metal complexes.

Biology: In studies involving metal ion interactions with biological molecules.

Medicine: Potential use in radiotherapy due to the radioactive properties of holmium.

Industry: Used in the production of thin films and coatings through metal-organic chemical vapor deposition (MOCVD)

Mécanisme D'action

- The oxygen atoms in the carbonyl groups serve as ligands, coordinating with metal centers. These metal complexes play essential roles in catalysis and materials science .

- The β-diketone structure undergoes keto-enol tautomerization, allowing the formation of stable enol forms under basic conditions. These enolates can then react with metal ions to create coordination complexes .

- TMHD’s coordination complexes participate in several pathways:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of Holmium;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione in an organic solvent. The reaction is usually carried out under inert atmosphere to prevent oxidation. The mixture is then heated to facilitate the formation of the complex .

Industrial Production Methods: In industrial settings, the compound is often synthesized through a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Purification is typically achieved through recrystallization or sublimation .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the metal center.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The ligand can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various ligands and solvents depending on the desired product.

Major Products:

Oxidation: Oxidized holmium complexes.

Reduction: Reduced holmium complexes.

Substitution: New coordination complexes with different ligands.

Comparaison Avec Des Composés Similaires

2,2,6,6-Tetramethyl-3,5-heptanedione: A similar ligand used in coordination chemistry.

Hexafluoroacetylacetone: Another β-diketone ligand with different electronic properties.

1,3-Diphenyl-1,3-propanedione: A β-diketone with aromatic substituents.

Uniqueness: Holmium;2,2,6,6-tetramethylheptane-3,5-dione is unique due to the specific properties of holmium and the stability provided by the 2,2,6,6-tetramethylheptane-3,5-dione ligand. This combination allows for the formation of highly stable complexes that are useful in various applications .

Activité Biologique

Holmium;2,2,6,6-tetramethylheptane-3,5-dione (Ho(TMHD)) is a coordination compound formed by the complexation of holmium ions with 2,2,6,6-tetramethylheptane-3,5-dione. This compound has garnered attention in various fields including chemistry, biology, and medicine due to its unique structural properties and biological activities.

Molecular Characteristics :

- Molecular Formula : C33H57HoO6

- Molecular Weight : 714.7 g/mol

- CAS Number : 15522-73-3

The structure of Ho(TMHD) features a β-diketone framework that allows for keto-enol tautomerization. This property is crucial for its coordination with metal ions, which can impact its biological activity and stability in various environments .

Ho(TMHD) interacts with biological systems primarily through its coordination chemistry. The oxygen atoms in the diketone structure act as ligands that can form stable complexes with metal ions. This interaction is significant in several biochemical pathways:

- Metal Ion Interaction : Ho(TMHD) can facilitate the transport and storage of essential metal ions within biological systems.

- Catalytic Activity : The compound may act as a catalyst in biochemical reactions due to the presence of the holmium ion.

Pharmacological Applications

Holmium compounds have been studied for their potential use in medical applications, particularly in radiotherapy. The radioactive properties of holmium allow it to be used in targeted cancer treatments. Studies have indicated that Ho(TMHD) can be effective in selectively destroying cancer cells while minimizing damage to surrounding healthy tissue .

Toxicological Profile

While Ho(TMHD) exhibits promising biological activities, it is essential to consider its toxicity. Preliminary assessments suggest that the compound may pose risks if ingested or improperly handled. Safety data indicate that it is toxic if swallowed and should be handled with care to avoid exposure .

Research Findings

Recent studies have focused on the synthesis and characterization of Ho(TMHD) and its derivatives. Notable findings include:

- Synthesis Methods : Ho(TMHD) is synthesized through the reaction of holmium salts with 2,2,6,6-tetramethylheptane-3,5-dione under inert conditions to prevent oxidation. This method ensures high purity and yield of the compound .

- Case Studies : In vitro studies have demonstrated that Ho(TMHD) can enhance the efficacy of certain chemotherapeutic agents by improving their bioavailability through complexation with metal ions .

Comparative Analysis

To better understand the unique properties of Ho(TMHD), a comparison with similar compounds is beneficial:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Holmium;2,2,6,6-tetramethylheptane-3,5-dione | C33H57HoO6 | 714.7 g/mol | Radiotherapy applications |

| 2,2,6,6-Tetramethyl-3,5-heptanedione | C11H20O2 | 184.28 g/mol | Biochemical reagent |

| Hexafluoroacetylacetone | C7H4F6O2 | 232.1 g/mol | Coordination chemistry |

This table highlights how Ho(TMHD) stands out due to its specific applications in medical science compared to other compounds.

Propriétés

Numéro CAS |

15522-73-3 |

|---|---|

Formule moléculaire |

C33H57HoO6 |

Poids moléculaire |

714.7 g/mol |

Nom IUPAC |

holmium(3+);2,2,6,6-tetramethylheptane-3,5-dione |

InChI |

InChI=1S/3C11H19O2.Ho/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H,1-6H3;/q3*-1;+3 |

Clé InChI |

ZZULSBHJXGRKIG-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Ho] |

SMILES canonique |

CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Ho+3] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.